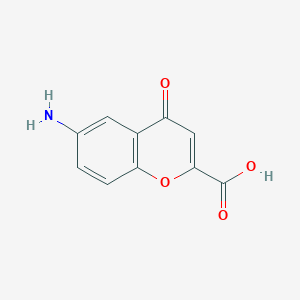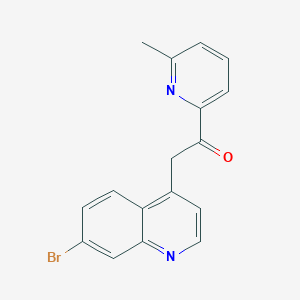
Dihydroxy(113C)methanone;silver
Vue d'ensemble
Description
Dihydroxy(113C)methanone;silver is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound consists of a methanone core with two hydroxyl groups and a silver atom, which contributes to its distinctive reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxy(113C)methanone;silver typically involves the dihydroxylation of methanone derivatives. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a stoichiometric oxidant such as N-Methylmorpholine N-oxide (NMO). This reaction proceeds through a (3+2) cycloaddition mechanism, followed by hydrolysis to yield the vicinal diol .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar catalytic processes. The use of commercial oxidants like potassium permanganate (KMnO4) in the presence of quaternary ammonium salts has been reported to be efficient for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydroxy(113C)methanone;silver undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarbonyl compounds.
Reduction: Reduction reactions can convert the diol to corresponding alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO4) and potassium permanganate (KMnO4) are commonly used oxidants.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute hydroxyl groups with halogens.
Major Products
The major products formed from these reactions include dicarbonyl compounds, alcohols, alkanes, and halogenated derivatives.
Applications De Recherche Scientifique
Dihydroxy(113C)methanone;silver has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which dihydroxy(113C)methanone;silver exerts its effects involves several pathways:
Antimicrobial Action: The silver atom in the compound interacts with microbial cells, leading to cell wall and membrane disruption, penetration into the cell, and damage to intracellular structures such as mitochondria and DNA.
Catalytic Activity: The compound acts as a catalyst in various organic reactions, facilitating the formation of desired products through its unique reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydroxyacetone: Similar in structure but lacks the silver atom, making it less effective in antimicrobial applications.
Silver Nitrate: Contains silver but does not have the dihydroxy methanone structure, limiting its use in specific organic reactions.
Uniqueness
Dihydroxy(113C)methanone;silver stands out due to its combination of a dihydroxy methanone core and a silver atom, providing both reactivity in organic synthesis and antimicrobial properties. This dual functionality makes it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
dihydroxy(113C)methanone;silver | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Ag/c2-1(3)4;;/h(H2,2,3,4);;/i1+1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKQEUJFZPCFNJ-GOCMCNPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)O.[Ag].[Ag] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(O)O.[Ag].[Ag] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Ag2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583674 | |
| Record name | (~13~C)Carbonic acid--silver (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.754 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85323-65-5 | |
| Record name | (~13~C)Carbonic acid--silver (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver carbonate-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


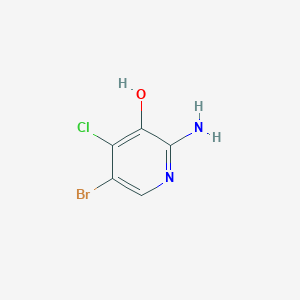
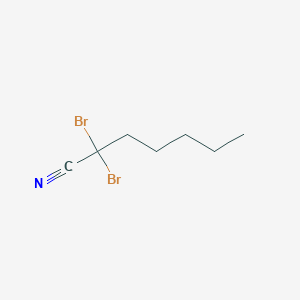
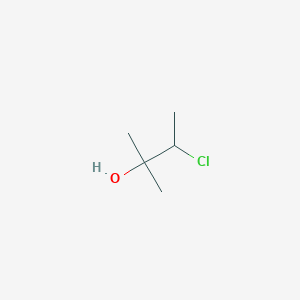
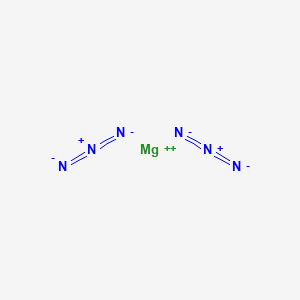

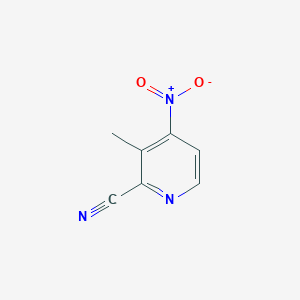
![[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1629007.png)

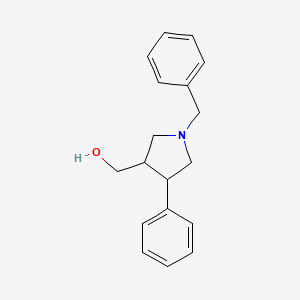
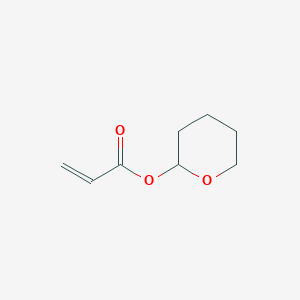
![[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester](/img/structure/B1629014.png)

